molecular formula C11H15N5 B1202056 9-Cyclohexyladenine CAS No. 4235-94-3

9-Cyclohexyladenine

Cat. No.: B1202056
CAS No.: 4235-94-3
M. Wt: 217.27 g/mol
InChI Key: FRZBEYVOLNQETR-UHFFFAOYSA-N
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Description

9-Cyclohexyladenine is a derivative of adenine, a purine nucleobase. It is characterized by the substitution of a cyclohexyl group at the ninth position of the adenine ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Cyclohexyladenine can be synthesized through several methods. One common approach involves the reaction of 6-chloro-9-cyclohexyl-9H-purine with ammonia. This reaction typically occurs at room temperature over a period of 24 hours, yielding this compound with a high degree of purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 9-Cyclohexyladenine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the cyclohexyl group or the adenine ring, resulting in different reduced forms.

    Substitution: The cyclohexyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adenine compounds.

Scientific Research Applications

9-Cyclohexyladenine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in modulating biological processes, particularly those involving nucleic acids.

    Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It finds use in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 9-cyclohexyladenine exerts its effects involves its interaction with nucleic acids and proteins. The cyclohexyl group enhances its binding affinity to specific molecular targets, potentially altering the function of enzymes and other proteins involved in critical biological pathways. This interaction can modulate cellular processes, leading to various biological effects.

Comparison with Similar Compounds

    Adenine: The parent compound, lacking the cyclohexyl group.

    9-Benzyladenine: Another adenine derivative with a benzyl group at the ninth position.

    9-Phenyladenine: Similar to 9-cyclohexyladenine but with a phenyl group instead of a cyclohexyl group.

Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This modification can enhance its stability, binding affinity, and specificity in various applications compared to its analogs.

Properties

IUPAC Name

9-cyclohexylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZBEYVOLNQETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195164
Record name 9-Cyclohexyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4235-94-3
Record name 9-Cyclohexyl-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4235-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Cyclohexyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004235943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purin-6-amine, 9-cyclohexyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Cyclohexyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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